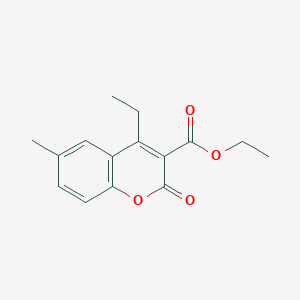

Ethyl 4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylate

Descripción

Ethyl 4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative characterized by a chromene backbone (a fused benzene and oxygen-containing pyran ring) with substituents at positions 4 (ethyl), 6 (methyl), and 3 (ethoxycarbonyl). The 2-oxo group at position 2 contributes to its electron-deficient aromatic system, making it reactive in biological and chemical interactions. Coumarins are widely studied for their optical properties, medicinal applications (e.g., anticoagulant, antimicrobial), and roles in organic synthesis .

Propiedades

Fórmula molecular |

C15H16O4 |

|---|---|

Peso molecular |

260.28 g/mol |

Nombre IUPAC |

ethyl 4-ethyl-6-methyl-2-oxochromene-3-carboxylate |

InChI |

InChI=1S/C15H16O4/c1-4-10-11-8-9(3)6-7-12(11)19-15(17)13(10)14(16)18-5-2/h6-8H,4-5H2,1-3H3 |

Clave InChI |

WUVDVXHCWIOIOU-UHFFFAOYSA-N |

SMILES canónico |

CCC1=C(C(=O)OC2=C1C=C(C=C2)C)C(=O)OCC |

Origen del producto |

United States |

Métodos De Preparación

Knoevenagel Condensation with Modified Salicylaldehyde Precursors

The Knoevenagel condensation is a cornerstone for synthesizing coumarin-3-carboxylates. For ethyl 4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylate, the reaction involves:

-

4-Ethyl-6-methyl-2-hydroxybenzaldehyde as the salicylaldehyde precursor.

-

Ethyl acetoacetate as the β-ketoester.

-

Piperidine or acetic acid as catalysts.

Procedure :

-

Dissolve 4-ethyl-6-methyl-2-hydroxybenzaldehyde (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in ethanol.

-

Add piperidine (0.1 equiv) and reflux at 80°C for 6–12 hours.

-

Acidify with dilute HCl to precipitate the product.

-

Purify via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate).

Key Data :

Mechanistic Insight :

The reaction proceeds via enolate formation from ethyl acetoacetate, followed by nucleophilic attack on the aldehyde and subsequent cyclization to form the coumarin lactone .

FeCl3-Catalyzed Multicomponent Reaction

A modern approach employs FeCl3 to catalyze a one-pot synthesis using:

-

4-Ethyl-6-methyl-2-hydroxybenzaldehyde .

-

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione).

-

Ethanol as both solvent and esterifying agent.

Procedure :

-

Mix 4-ethyl-6-methyl-2-hydroxybenzaldehyde (1.0 equiv), Meldrum’s acid (1.2 equiv), and FeCl3 (5 mol%) in ethanol.

-

Heat at 70°C for 8 hours.

-

Evaporate solvent and purify the residue via flash chromatography.

Key Data :

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields:

Procedure :

-

Combine 4-ethyl-6-methyl-2-hydroxybenzaldehyde (1.0 equiv), ethyl acetoacetate (1.5 equiv), and piperidine (0.1 equiv) in ethanol.

-

Irradiate at 100°C for 40 minutes.

-

Cool and isolate the product via filtration.

Key Data :

Comparison with Conventional Heating :

Post-Synthetic Alkylation

For cases where the salicylaldehyde precursor is unavailable, a two-step alkylation strategy can be employed:

Step 1: Synthesis of 7-Hydroxy-4-Methylcoumarin

-

Condense 2,4-dihydroxybenzaldehyde with ethyl acetoacetate under Pechmann conditions (H2SO4, 50°C, 4 hours).

Step 2: Ethylation at C4 Position

-

React 7-hydroxy-4-methylcoumarin with ethyl bromide (1.2 equiv) and K2CO3 in DMF.

-

Heat at 60°C for 12 hours.

Limitations :

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Knoevenagel Condensation | 68–85 | 6–12 hours | Moderate | High |

| FeCl3-Catalyzed | 89–93 | 8 hours | High | High |

| Microwave-Assisted | 90–95 | 40 minutes | High | Moderate |

| Post-Synthetic Alkylation | 65–70 | 16 hours | Low | Low |

Recommendations :

-

FeCl3-catalyzed method is optimal for industrial-scale production.

Challenges and Optimization Strategies

-

Regioselectivity Issues :

-

Byproduct Formation :

-

Purification Difficulties :

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of amides and esters.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

Ethyl 4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylate features a chromene core structure, which consists of a fused benzene ring and a pyran ring. The synthesis typically involves:

- Condensation Reaction : Salicylaldehyde reacts with ethyl acetoacetate in the presence of a base.

- Cyclization : This step forms the chromene structure.

- Esterification : Finalizes the formation of the ester.

Common solvents used include ethanol or methanol, with catalysts such as piperidine or pyridine enhancing reaction efficiency.

Chemistry

This compound serves as a building block for synthesizing more complex molecules and heterocycles. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.

Biology

The compound has been investigated for its biological activities , including:

-

Antimicrobial Activity : Studies have shown that derivatives exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating strong efficacy.

Table 1: Antimicrobial Activity of Derivatives

Compound Pathogen MIC (µg/mL) MBC (µg/mL) 4a Staphylococcus aureus 0.22 0.25 5a Staphylococcus epidermidis 0.23 0.26 7b Escherichia coli 0.24 0.27 - Antiviral and Anticancer Properties : Preliminary studies suggest potential therapeutic applications in treating viral infections and cancers due to its ability to inhibit specific cellular pathways .

Medicine

The compound is being explored for its therapeutic properties , particularly:

- Anti-inflammatory Effects : Research indicates that it may reduce inflammation through various biochemical pathways.

- Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress .

Industrial Applications

In industry, this compound finds use in:

- Dyes and Pigments : Its chromophoric properties make it suitable for developing dyes used in textiles and other materials.

- Organic Light-emitting Diodes (OLEDs) : The compound's electronic properties are leveraged in the production of OLEDs, contributing to advancements in display technology .

Case Studies

Several studies have highlighted the effectiveness of this compound derivatives:

- A study published in Journal of Organic Chemistry demonstrated that modifications to the chromene structure enhanced antimicrobial potency against resistant bacterial strains .

- Research conducted at a pharmaceutical laboratory explored the anticancer properties of the compound, showing promising results in inhibiting tumor cell growth in vitro .

Mecanismo De Acción

The mechanism of action of Ethyl 4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Ethyl 4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylate and Analogues

Physicochemical Properties

- Solubility: Polar substituents (e.g., amino, carboxylic acid) enhance water solubility. For example, 7-(ethylamino)-6-methyl-2-oxo-2H-chromene-3-carboxylic acid () is more soluble than the target compound due to its carboxylic acid group. In contrast, lipophilic groups (e.g., bromophenyl in ) reduce solubility .

- Melting Points : Electron-withdrawing groups (e.g., nitro in ) increase melting points (198–199.5°C) compared to the target compound, which likely has a lower melting point due to its ethyl and methyl substituents .

- Electronic Effects: Methoxy () and ethylamino () groups donate electrons, stabilizing the chromene ring, while nitro () and chloro () groups withdraw electrons, increasing reactivity .

Actividad Biológica

Ethyl 4-ethyl-6-methyl-2-oxo-2H-chromene-3-carboxylate is a synthetic compound belonging to the chromene class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₃H₁₄O₄

- Molecular Weight : 234.25 g/mol

- CAS Number : 54396-24-6

The chromene structure consists of a fused benzene and pyran ring, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of microbial cell membranes and inhibition of metabolic pathways essential for bacterial survival .

Anticancer Properties

The compound has been investigated for its anticancer potential against several cancer cell lines. Studies report that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. Notably, it has shown promising results against breast and colon cancer cell lines, with IC₅₀ values indicating effective cytotoxicity .

Antioxidant Activity

This compound demonstrates strong antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), potentially contributing to its anticancer effects .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

- Radical Scavenging : The presence of functional groups allows the compound to effectively neutralize free radicals, thereby mitigating oxidative damage .

Comparative Studies

Comparative studies have been conducted to evaluate the biological activity of this compound against similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Antioxidant Activity |

|---|---|---|---|---|

| Ethyl 6-methyl-2-oxo-2H-chromene-3-carboxylate | Structure | Moderate | High | High |

| Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate | Structure | Low | Moderate | Moderate |

| Ethyl 4-bromo-6-methyl-2-oxo-2H-chromene-3-carboxylate | N/A | High | High | Low |

These comparisons reveal that while Ethyl 4-ethyl derivatives maintain significant biological activities, structural modifications can enhance or reduce specific activities.

Case Studies

-

Anticancer Study : A recent study demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability in MCF7 breast cancer cells. The study utilized flow cytometry to assess apoptosis markers and confirmed activation of caspase pathways.

- Results : IC₅₀ = 25 µM after 48 hours.

-

Antimicrobial Efficacy : In another study assessing antimicrobial properties, the compound showed inhibition zones ranging from 15 mm to 25 mm against tested bacterial strains including E. coli and S. aureus.

- Results : Minimum inhibitory concentration (MIC) values were determined to be between 50 µg/mL and 100 µg/mL.

Q & A

Q. How do hydrogen-bonding networks in crystal lattices influence solubility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.